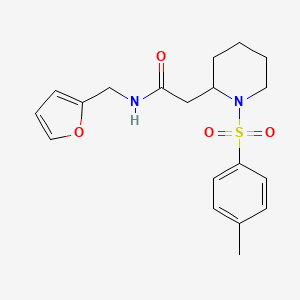

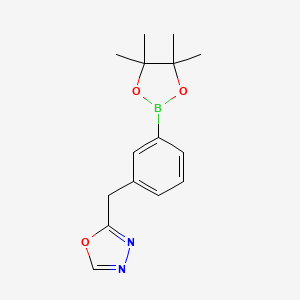

![molecular formula C9H5ClN6 B2392830 8-氯-3-吡嗪-2-基-[1,2,4]三唑并[4,3-a]吡嗪 CAS No. 1340235-98-4](/img/structure/B2392830.png)

8-氯-3-吡嗪-2-基-[1,2,4]三唑并[4,3-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are also used as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . For instance, 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, an important intermediate for the synthesis of many small molecule anticancer drugs, was synthesized from 2,3-dichloropyrazine, N2H4•H2O (80%), and 2,2,2-trifluoroacetic anhydride through four steps including substitution, acylation, cyclization, and chlorination reactions .科学研究应用

合成和抗癌应用

3,8-二氯-[1,2,4]三唑并[4,3-a]吡嗪衍生物的合成是研究的一个基础方面,目标是开发小分子抗癌药物。一种值得注意的合成方法包括四个步骤:取代、酰化、环化和氯化反应,总收率达到76.57%。这一过程强调了该化合物作为抗癌药物开发中的中间体的意义,突出了其在治疗应用中的潜力 (Qian Zhang et al., 2019).

促进多样化的合成支架

该化合物还可以通过氧化环化促进多种合成支架的合成,利用氯胺T作为氧化剂。该方法能够轻松实现合成支架的多样化,以便进行进一步的化学修饰,使用钯催化的铃木-宫浦和索诺加希拉交叉偶联反应。该合成的效率以高产率和温和的条件为特征,使该化合物成为进一步化学探索的通用中间体 (S. Mal et al., 2015).

抗惊厥活性

对衍生物的抗惊厥活性的研究显示出有希望的结果。例如,取代的8-氨基-3-苄基-1,2,4-三唑并[4,3-a]吡嗪对大鼠的最大电休克诱发的癫痫发作表现出有效的活性。这些化合物的构效关系分析揭示了1,2,4-三唑并[4,3-a]吡嗪环系统作为嘌呤环的重要生物等排体,其中特定的衍生物表现出高疗效和低呕吐倾向 (J. Kelley et al., 1995).

抗菌和抗真菌活性

对含有三唑并[4,3-a]吡嗪骨架的吡唑啉和吡唑衍生物的进一步研究揭示了它们的潜在抗菌和抗真菌活性。这些化合物通过各种化学反应合成,已针对不同的细菌和真菌菌株进行了测试,显示出显着的抗菌特性。这一研究领域为基于三唑并[4,3-a]吡嗪核心的抗菌剂的开发开辟了新途径 (S. Y. Hassan, 2013).

新颖的合成方法

研究正在继续开发三唑并[4,3-a]吡嗪衍生物的新合成方法。这些方法包括通过分子内缩合反应合成8-氧代-3-硫代-2,3,7,8-四氢-1,2,4-三唑并[4,3-a]吡嗪的创新方法。此类方法突出了简化该化合物合成的持续努力,旨在实现简单性和高产率,从而促进其在科学研究中的更广泛应用 (K. Lee et al., 1989).

作用机制

Target of Action

The primary targets of 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine are likely to be c-Met kinase and carbonic anhydrase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration . Carbonic anhydrase is an enzyme that catalyzes the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that the compound can combine with the amino-acid residue on its surface by interacting with the 1,2,4-triazolo [4,3-a]pyridine ring . This interaction may inhibit the activity of c-Met kinase , leading to a decrease in cellular growth, survival, and migration.

Biochemical Pathways

The inhibition of c-Met kinase can affect various biochemical pathways involved in cellular growth and survival . Similarly, the inhibition of carbonic anhydrase can disrupt the balance of carbon dioxide and bicarbonate in the body, affecting various physiological processes .

Result of Action

The compound has shown promising results in inhibiting the growth of various cancer cell lines, including A549, MCF-7, and HeLa . It has also demonstrated significant inhibitory activity against c-Met kinase . Moreover, some derivatives of triazolo[4,3-a]pyrazine have exhibited antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

属性

IUPAC Name |

8-chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN6/c10-7-9-15-14-8(16(9)4-3-13-7)6-5-11-1-2-12-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVFIWYMPVWEEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN=C3N2C=CN=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1340235-98-4 |

Source

|

| Record name | 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

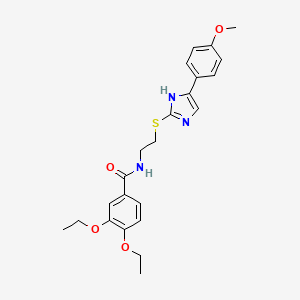

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2392749.png)

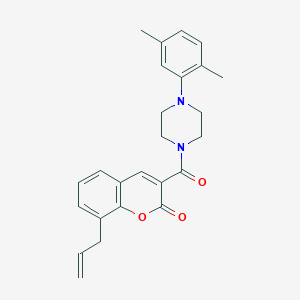

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate](/img/structure/B2392750.png)

![1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea](/img/structure/B2392753.png)

![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2392757.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2392758.png)

![5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2392766.png)

![N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)